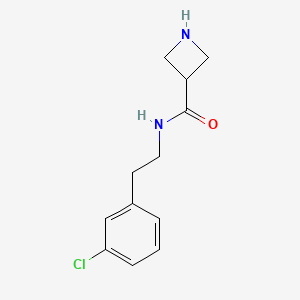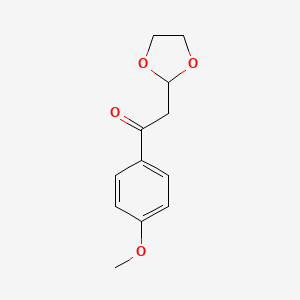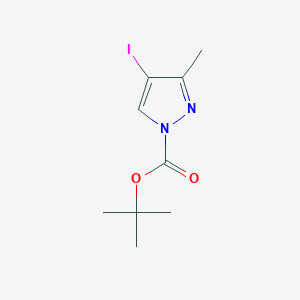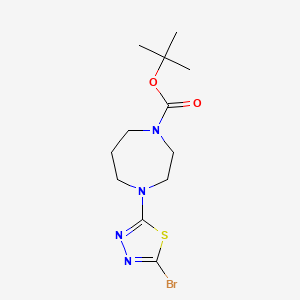
1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Vue d'ensemble
Description
1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as CDE, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. CDE is a ketone compound that has a cyano group and a dioxolane ring in its structure.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Monoprotected 1,4-Diketones Synthesis : The compound is used in the synthesis of monoprotected 1,4-diketones. This process involves photosensitized hydrogen abstraction and has been found effective with cyclic enones (Mosca, Fagnoni, Mella, & Albini, 2001).
Reactions with Lithium Amides : In studies involving the reaction of similar compounds with lithium amides, these compounds have shown the potential to form various chemical structures, indicating their versatility in chemical synthesis (Albright & Lieberman, 1994).
Polymerization and Thermal Degradation : This compound has been used in the synthesis of polymethacrylates with a 1,3-dioxolane ring. The thermal degradation of these polymers has been studied, providing insights into their stability and degradation products (Ilter, Coskun, Erol, Ünal, & Ahmedzade, 2002).
Biochemical and Pharmaceutical Research
Lignin Substructure Degradation : Compounds similar to 1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone have been used in studies investigating the degradation mechanisms of phenolic beta-1 lignin substructure model compounds. This is crucial in understanding lignin degradation in biochemistry (Kawai, Umezawa, & Higuchi, 1988).
Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial activity against various bacterial and fungal species, indicating their potential in the development of new antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).
Advanced Material Research
Formation of Vic-Dioxime Complexes : In a study, derivatives of 1,3-dioxolane compounds were used to synthesize vic-dioxime complexes, which have potential applications in material science (Canpolat & Kaya, 2005).
Synthesis of Functionalized Pyrimidin-2-Amines : The compound has been involved in the synthesis of functionalized pyrimidin-2-amines, indicating its use in the development of novel organic materials (Merugu, Ramesh, & Sreenivasulu, 2010).
Propriétés
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c13-8-9-1-3-10(4-2-9)11(14)7-12-15-5-6-16-12/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPPENODHVMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![L-Valine, N-[(2S)-2-amino-1-oxobutyl]-](/img/structure/B1400174.png)





![[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1400184.png)

![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)

![(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1400191.png)
![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)
